ELN484228

Descripción

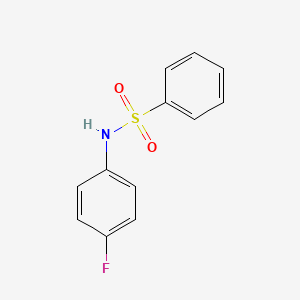

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZORQGXJAXEIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304155 | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-63-0 | |

| Record name | 312-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-fluorophenyl)benzenesulfonamide

The cornerstone of N-(4-fluorophenyl)benzenesulfonamide synthesis lies in the classic reaction between an aniline (B41778) and a sulfonyl chloride. This method is widely employed due to its reliability and the ready availability of starting materials.

The most typical and direct method for synthesizing N-(4-fluorophenyl)benzenesulfonamide is the nucleophilic substitution reaction between 4-fluoroaniline (B128567) and benzenesulfonyl chloride. In this reaction, the amino group of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide N-S bond.

The reaction is generally carried out in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl is crucial as it can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction. Common bases used for this purpose include pyridine (B92270) and triethylamine (B128534). cbijournal.com

A general representation of this reaction is as follows:

Reactants: 4-fluoroaniline and Benzenesulfonyl chloride

Base: Pyridine or Triethylamine

Product: N-(4-fluorophenyl)benzenesulfonamide

Byproduct: Pyridinium hydrochloride or Triethylammonium hydrochloride

The efficiency and outcome of the sulfonylation reaction are highly dependent on the specific conditions employed. Researchers have optimized various parameters to maximize the yield and purity of N-(4-fluorophenyl)benzenesulfonamide. Key factors that are commonly adjusted include the choice of base and solvent, reaction temperature, and reaction time.

The selection of the base is critical. While pyridine is effective, other organic bases like triethylamine are also frequently used, often leading to high yields. cbijournal.com For instance, in a similar synthesis of N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, triethylamine was used to maintain the reaction mixture's pH between 8 and 9, ensuring optimal conditions for the reaction to proceed to completion. nih.gov

The solvent choice impacts the solubility of reactants and the reaction rate. Solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane (B109758) are commonly used. cbijournal.comnih.gov The temperature is another vital parameter; reactions are often initiated at a low temperature (e.g., 0 °C in an ice bath) to control the initial exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure completion. cbijournal.com

| Parameter | Condition | Reported Yield | Reference |

| Base | Pyridine | Quantitative (100%) for similar reactions | cbijournal.com |

| Base | Triethylamine (TEA) | High (86%) for similar reactions | cbijournal.com |

| Solvent | Dichloromethane | High (94%) for related sulfonamides | nih.gov |

| Temperature | 0 °C to Room Temperature | High (85%) for similar reactions | cbijournal.com |

Advanced Synthetic Approaches

Beyond traditional methods, modern synthetic chemistry offers more advanced techniques that can improve reaction efficiency, reduce waste, and facilitate the creation of complex derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of sulfonamides, microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes, often with improved yields and cleaner reaction profiles. jocpr.comrasayanjournal.co.in

In the synthesis of related fluorophenyl sulfonamide derivatives, conventional heating methods required 16-24 hours, whereas microwave-assisted methods accomplished the same transformation in only 4-6 minutes. jocpr.com This rapid heating allows for efficient energy transfer directly to the reacting molecules, leading to a significant increase in the reaction rate. Studies have shown that a variety of sulfonamides can be synthesized in high yields under microwave irradiation, often without the need for a catalyst that might be required under conventional heating. rasayanjournal.co.inresearchgate.net For example, sulfonamides have been prepared directly from sulfonic acids using a microwave-assisted approach, where the reaction proceeds through an in-situ generated sulfonyl chloride intermediate, yielding the final product in as little as 20 minutes with yields up to 95%. cbijournal.com

| Method | Reaction Time | Yield | Advantages | Reference |

| Conventional Heating | 16-24 hours | Good | Established methodology | jocpr.com |

| Microwave-Assisted | 4-6 minutes | Good to Excellent | Drastic time reduction, often higher yields | jocpr.comrasayanjournal.co.in |

The N-(4-fluorophenyl)benzenesulfonamide scaffold is a versatile platform for the development of new chemical entities. Researchers can introduce a variety of functional groups onto either the p-fluorophenyl ring or the benzenesulfonyl ring to modulate the molecule's properties.

A straightforward example is the synthesis of halogenated derivatives. For instance, 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide has been synthesized and characterized, demonstrating that the aromatic rings are amenable to electrophilic substitution. researchgate.net This allows for the introduction of bromine, which can serve as a handle for further chemical modifications through cross-coupling reactions.

More complex functionalization has also been achieved. In one case, an unexpected ring closure reaction led to sulfonation at the para-position of a phenyl ring, yielding a benzenesulfonic acid derivative. tandfonline.com Furthermore, benzenesulfonamide (B165840) scaffolds bearing functionalized imidazole (B134444) groups have been synthesized, with some derivatives incorporating a 4-fluoro substituent on the phenyl ring, highlighting the modularity of these synthetic approaches. nih.govmdpi.com These targeted syntheses are crucial for developing compounds with specific biological or material properties.

Chemical Reactivity and Derivatization

The chemical reactivity of N-(4-fluorophenyl)benzenesulfonamide is primarily centered around the sulfonamide linkage and the two aromatic rings. The proton on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile, which can react with various electrophiles.

A common derivatization reaction is N-alkylation or N-benzylation. For example, a primary sulfonamide can be treated with a base like sodium hydroxide (B78521) followed by an alkyl or benzyl (B1604629) halide (e.g., benzyl bromide) to yield the corresponding N-substituted sulfonamide. nsf.gov This reaction proceeds via an SN1 or SN2 mechanism, depending on the substrate and conditions, and is a fundamental transformation for modifying the properties of the sulfonamide core. nsf.gov

Substitution Reactions at Phenyl Moieties

The two phenyl rings of N-(4-fluorophenyl)benzenesulfonamide exhibit different reactivities towards substitution reactions due to the electronic influence of the sulfonamide bridge and the fluorine atom.

Electrophilic Aromatic Substitution:

The benzenesulfonyl group is strongly deactivating, directing incoming electrophiles to the meta position of the phenyl ring attached to the sulfur atom. Conversely, the nitrogen atom of the sulfonamide bridge can act as an activating group for the N-phenyl ring, directing electrophiles to the ortho and para positions. However, the fluorine atom at the para position of the N-phenyl ring is a deactivating group, which also directs to the ortho and para positions. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions.

A notable example is the nitration and halogenation of N-phenylbenzenesulfonamide, which provides insights into the likely reactivity of its 4-fluoro-substituted analog. A novel method for the tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed, yielding N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This reaction utilizes inexpensive and less sensitive reagents like Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O for nitration. rsc.org This suggests that N-(4-fluorophenyl)benzenesulfonamide could undergo similar transformations, leading to the introduction of nitro and halo groups on the aniline ring.

Table 1: Examples of Electrophilic Aromatic Substitution Conditions for N-Phenylbenzenesulfonamide

| Reagents | Product | Reference |

| Cu(NO₃)₂·3H₂O, Halogen Source | N-(4-halo-2-nitrophenyl)benzenesulfonamide | rsc.org |

| Fe(NO₃)₃·9H₂O, Halogen Source | N-(4-halo-2-nitrophenyl)benzenesulfonamide | rsc.org |

| NH₄NO₃, Halogen Source | N-(4-halo-2-nitrophenyl)benzenesulfonamide | rsc.org |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phenyl rings of N-(4-fluorophenyl)benzenesulfonamide is generally challenging unless the rings are activated by strongly electron-withdrawing groups, such as a nitro group. The presence of a nitro group in the ortho or para position to a leaving group (like a halogen) facilitates SNAr reactions. For instance, the synthesis of N-(nitrophenyl) benzamide (B126) and benzenesulfonamide derivatives has been achieved through nucleophilic aromatic substitution. researchgate.net This indicates that if N-(4-fluorophenyl)benzenesulfonamide were to be, for example, nitrated, the resulting nitro-substituted rings would become susceptible to nucleophilic attack.

Oxidation and Reduction Pathways of the Sulfonamide Moiety

The sulfonamide linkage (-SO₂NH-) is generally stable to a wide range of chemical conditions.

Oxidation:

The sulfur atom in the sulfonamide group is already in its highest oxidation state (+6), making it resistant to further oxidation under typical laboratory conditions.

Reduction:

The reduction of the sulfonamide group itself is a challenging transformation that often requires harsh reducing agents. However, derivatives of the sulfonamide moiety can undergo reduction. For example, N-hydroxy-sulfonamides can be reduced to the corresponding sulfonamides. A study demonstrated the enzymatic reduction of N-hydroxy-valdecoxib, a cyclooxygenase (COX)-2 inhibitor, to its pharmacologically active metabolite, valdecoxib. nih.gov This reduction is carried out by the molybdenum-containing enzyme mARC. nih.gov While this is a specific biological example, it highlights a potential reduction pathway for N-hydroxylated derivatives of N-(4-fluorophenyl)benzenesulfonamide.

Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for diversifying the N-(4-fluorophenyl)benzenesulfonamide scaffold by forming new carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

To utilize Suzuki-Miyaura coupling, a halogen atom (e.g., bromine or iodine) would first need to be introduced onto one of the phenyl rings of N-(4-fluorophenyl)benzenesulfonamide, as discussed in the substitution reactions section. For example, the synthesis of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide provides a suitable precursor for such coupling reactions. researchgate.net

The Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a well-established method for the synthesis of biaryl compounds. The reaction conditions can be tailored to achieve high yields and functional group tolerance. researchgate.netmdpi.com For instance, the coupling of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide with styrylboronic acids has been successfully demonstrated. mdpi.com This suggests that a halogenated derivative of N-(4-fluorophenyl)benzenesulfonamide could be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents, leading to a diverse library of compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| N-Ac/Bn benzamide | Arylboronic acids | NHC-palladacycle | K₃PO₄ | Toluene | Ketones | researchgate.net |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | mdpi.com |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 4-Methoxyphenylvinylboronic acid | Not specified | Not specified | Not specified | N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide | mdpi.com |

Pharmacophore Hybridization Strategies

Pharmacophore hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activities. The N-(4-fluorophenyl)benzenesulfonamide scaffold can serve as a core structure for such hybridization.

One strategy involves linking the benzenesulfonamide moiety to another biologically active heterocycle. For example, novel thiazolidin-4-one benzenesulfonamide hybrids have been designed and synthesized. nih.gov This approach aims to combine the pharmacophoric features of both the sulfonamide and the thiazolidin-4-one rings.

Another approach is the incorporation of a 1,2,3-triazole ring, which is a known pharmacophore. A series of 1,4,5-trisubstituted triazole-bearing benzenesulfonamide moieties have been designed and synthesized. researchgate.net This strategy often involves the "click chemistry" reaction between an azide (B81097) and an alkyne to form the triazole ring, which can be appended to the N-(4-fluorophenyl)benzenesulfonamide core.

The synthesis of these hybrid molecules often involves multi-step reaction sequences, starting with the functionalization of the N-(4-fluorophenyl)benzenesulfonamide scaffold, followed by the introduction of the second pharmacophore.

Advanced Structural Characterization Techniques

Spectroscopic Analysis of Molecular Structure

Spectroscopic methods provide a powerful lens through which the intricate details of a molecule's structure and bonding can be observed. For N-(4-fluorophenyl)benzenesulfonamide, NMR and FT-IR spectroscopy have been instrumental in confirming its molecular framework and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

In the ¹H NMR spectrum of analogous sulfonamides, the aromatic protons typically appear in the range of 7.0-8.0 ppm. For N-(4-fluorophenyl)benzenesulfonamide, the protons on the benzenesulfonyl group and the 4-fluorophenyl group would exhibit distinct signals. The protons on the unsubstituted benzene (B151609) ring are expected to show complex multiplets, while the protons on the 4-fluorophenyl ring would present as two doublets of doublets due to coupling with each other and with the fluorine atom. The N-H proton of the sulfonamide group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the two aromatic rings would resonate in the downfield region, typically between 115 and 140 ppm. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹J_CF). The carbon atoms directly bonded to the sulfur and nitrogen atoms would also have distinct chemical shifts.

A representative, though not experimentally verified, assignment of the ¹³C NMR chemical shifts for N-(4-fluorophenyl)benzenesulfonamide is presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)benzenesulfonamide

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (Benzenesulfonyl) | ~140 |

| C-H (Benzenesulfonyl, ortho) | ~127 |

| C-H (Benzenesulfonyl, meta) | ~129 |

| C-H (Benzenesulfonyl, para) | ~133 |

| C-N (4-Fluorophenyl) | ~135 |

| C-H (4-Fluorophenyl, ortho to F) | ~116 (d, ¹J_CF ≈ 22 Hz) |

| C-H (4-Fluorophenyl, meta to F) | ~124 (d, ²J_CF ≈ 8 Hz) |

| C-F (4-Fluorophenyl) | ~162 (d, ¹J_CF ≈ 245 Hz) |

Note: These are predicted values based on analogous structures and may not represent experimental data.

While specific DEPT-135 (Distortionless Enhancement by Polarization Transfer) experimental data for N-(4-fluorophenyl)benzenesulfonamide is not available, this technique would be invaluable for distinguishing between the different types of carbon atoms in the molecule. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like the carbon attached to the sulfur atom and the carbon attached to the fluorine atom) would be absent from the spectrum. This would allow for the unambiguous assignment of the protonated aromatic carbons in both the benzenesulfonyl and the 4-fluorophenyl rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of a sulfonamide is characterized by several key absorption bands. For N-(4-fluorophenyl)benzenesulfonamide, the most prominent vibrations would be associated with the sulfonamide (–SO₂NH–) functional group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group typically gives rise to a moderate to strong band in the range of 3300–3200 cm⁻¹. The S-N stretching vibration is usually observed in the 940–900 cm⁻¹ region. Additionally, the C-F stretching vibration of the fluorophenyl group would be expected to produce a strong band in the 1250-1000 cm⁻¹ region. A summary of the expected characteristic FT-IR absorption bands is provided in Table 2.

Table 2: Characteristic FT-IR Absorption Bands for N-(4-fluorophenyl)benzenesulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| S=O | Asymmetric Stretching | 1370 - 1330 |

| S=O | Symmetric Stretching | 1180 - 1160 |

| C-F | Stretching | 1250 - 1000 |

| S-N | Stretching | 940 - 900 |

Note: These are general ranges for sulfonamides and may vary slightly for the specific compound.

Crystallographic Investigations of Solid-State Architecture

While the crystal structure of N-(4-fluorophenyl)benzenesulfonamide itself has not been reported in the searched literature, valuable insights into its likely solid-state architecture can be gained from the crystallographic data of closely related compounds such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide nih.gov and 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide researchgate.net.

Studies on these analogues reveal that the molecules in the solid state are often organized through a network of intermolecular interactions, primarily N-H···O hydrogen bonds involving the sulfonamide group. In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, these hydrogen bonds form infinite one-dimensional chains. nih.gov Similarly, in 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, strong N-H···O hydrogen bonds lead to the formation of infinite one-dimensional chains. researchgate.net

The dihedral angle between the two aromatic rings is a key conformational feature. In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, this angle is 44.26 (13)°. nih.gov In 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, the dihedral angle between the planes of the two benzene rings is 41.17 (19)°. researchgate.net This suggests that in N-(4-fluorophenyl)benzenesulfonamide, the two rings are also likely to be significantly twisted with respect to each other.

The crystal packing in these related structures is further stabilized by other weak intermolecular interactions, including C-H···O and C-H···π interactions. nih.gov In the case of 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, short F···F contacts also play a role in the crystal packing. researchgate.net Based on this, it is highly probable that the solid-state architecture of N-(4-fluorophenyl)benzenesulfonamide is also governed by a combination of strong N-H···O hydrogen bonds and other weaker intermolecular forces, leading to a well-ordered three-dimensional supramolecular assembly. A summary of the crystallographic data for a related compound is presented in Table 3.

Table 3: Crystallographic Data for 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉BrFNO₂S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.7608 (6) |

| b (Å) | 12.4156 (4) |

| c (Å) | 5.0776 (2) |

| V (ų) | 1245.75 (7) |

| Z | 4 |

Data from Rodrigues, V. Z., et al. (2016). researchgate.net

Single-Crystal X-ray Diffraction Studies

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

No specific data found for N-(4-fluorophenyl)benzenesulfonamide.

Characterization of Intermolecular Interactions

C-H…πaryl Interactions

In the crystal lattice of sulfonamide derivatives, C-H…πaryl interactions are recognized as significant non-covalent forces that contribute to the stability of the supramolecular assembly. These interactions involve a hydrogen atom attached to a carbon atom (the C-H donor) and the electron-rich π-system of an aromatic ring (the acceptor). In structures related to N-(4-fluorophenyl)benzenesulfonamide, such as other N-(aryl)arylsulfonamides, C-H…πaryl interactions have been observed to play a crucial role in linking molecular chains into more complex architectures like two-dimensional sheets. nih.govnih.gov For instance, intermolecular C-H…πaryl interactions can connect neighboring hydrogen-bonded chains, thereby extending the structural motif into a layered arrangement. nih.gov The geometry of these interactions, including the distance between the hydrogen atom and the centroid of the aromatic ring, is critical for their stabilizing effect.

Supramolecular Architecture Analysis

The primary and most dominant intermolecular force directing the initial assembly in related sulfonamide crystals is the classical N-H···O hydrogen bond. In the crystal structure of a close analog, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, molecules are linked by these N-H···O hydrogen bonds, where the amide hydrogen acts as the donor and a sulfonyl oxygen atom acts as the acceptor. nih.govnih.gov This specific interaction pattern connects the molecules head-to-tail, resulting in the formation of infinite one-dimensional C(4) chains that propagate along a specific crystallographic axis. nih.govresearchgate.net This chain formation is a common and foundational motif in the crystal packing of N-arylsulfonamides.

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.15 | 2.98 | 163 |

Data is representative of typical N-H···O hydrogen bonds in sulfonamide crystal structures.

Once one-dimensional chains are formed, they can be further organized into two-dimensional layers through weaker, secondary intermolecular interactions. In many sulfonamide structures, these linkages are established by C-H…π interactions, where a C-H bond from one chain interacts with the phenyl ring of a molecule in an adjacent chain. nih.govmdpi.com This cross-linking of the primary 1D chains effectively extends the supramolecular structure into a planar, sheet-like arrangement. nih.gov The specific arrangement and orientation of these layers are dependent on the nature and position of substituents on the aromatic rings.

The final stage in the construction of the crystal lattice involves the stacking and linking of the two-dimensional layers to form a stable three-dimensional network. In the case of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the crystal packing is consolidated into a three-dimensional architecture through a pair of C-H···O intermolecular interactions. nih.govnih.gov These interactions link the foundational one-dimensional N-H···O hydrogen-bonded chains, creating a robust and complex supramolecular structure. researchgate.net This demonstrates that in the absence of prominent layer-to-layer stacking forces like π-π interactions, weaker hydrogen bonds such as C-H···O can become the dominant force in directing the final three-dimensional assembly. nih.gov

Investigations into Biological Activities

Antimicrobial Activity

Derivatives of N-(4-fluorophenyl)benzenesulfonamide have been explored for their potential to combat microbial growth, leveraging mechanisms common to the broader sulfonamide class of antibiotics.

Inhibition of Bacterial Growth Mechanisms

The antimicrobial action of sulfonamides is multifaceted. One key mechanism involves the suppression of essential enzymes. For instance, the sulfonamide class of drugs can inhibit serine/threonine kinase, which can increase the sensitivity of resistant bacteria like MRSA to other antibiotics. Furthermore, they are known to inhibit carbonic anhydrases, enzymes vital for bacterial pH regulation and biosynthetic pathways that depend on CO2 and bicarbonate.

While direct studies on N-(4-fluorophenyl)benzenesulfonamide are limited, its structural motif is integral to more complex molecules designed to inhibit bacterial communication. For example, derivatives such as N-phenyl-4-(3-phenylthioureido) benzenesulfonamide (B165840) have been investigated as quorum sensing inhibitors, which disrupt the signaling pathways bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.

Anticancer Potential

The N-(4-fluorophenyl)benzenesulfonamide structure is a key component in a variety of synthetic compounds investigated for their anticancer properties. These derivatives have demonstrated the ability to inhibit the growth of cancer cells and induce programmed cell death through various molecular pathways.

Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HT29, RXF393, LOX IMVI)

Numerous derivatives incorporating the N-(4-fluorophenyl)benzenesulfonamide moiety have been evaluated for their ability to stop the proliferation of a wide range of human cancer cell lines.

HeLa (Cervical Cancer): Novel indolic benzenesulfonamides have been synthesized and screened against HeLa cells, with some derivatives showing high potency. nih.gov Other studies on complex benzenesulfonylguanidine derivatives also reported activity against HeLa cells. mdpi.com

MCF-7 (Breast Cancer): A variety of derivatives have shown significant antiproliferative activity against MCF-7 cells. One study reported nanomolar activity for a 4-hydrazinylphenyl benzenesulfonate derivative, with an IC50 value of 9.32 nM. nih.gov Another investigation into 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that some compounds were nearly three times more active against MCF-7 cells compared to non-malignant cells. mdpi.com

A549 (Lung Cancer): Derivatives have demonstrated dose-dependent antiproliferative effects on A549 lung cancer cells. researchgate.net For example, 4-(3-(4-fluorophenyl)triaz-1-en-1-yl)benzenesulfonamide was shown to have cytotoxic effects on this cell line. researchgate.net Other studies have consistently highlighted the potential of various benzenesulfonamide derivatives as effective anti-proliferative agents against A549 cells. immunopathol.com

HT29 (Colon Cancer): A novel spiro-acenaphthylene tethered- researchgate.netimmunopathol.comnih.gov-thiadiazole derivative incorporating a sulfonamide structure showed moderate anticancer activity against the HT29 cell line with an IC50 value of 24.3 ± 1.29 µM. mdpi.com Other research has also explored the antiproliferative effects of different compounds on HT29 cells, indicating it as a relevant model for testing such derivatives. researchgate.netnih.gov

RXF393 (Renal Cancer) and LOX IMVI (Melanoma): A spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative demonstrated potent anticancer activity against the renal cancer cell line RXF393, with an IC50 value of 7.01 ± 0.39 µM, which was nearly twice as potent as the standard drug doxorubicin in the same assay. mdpi.com This compound also showed activity comparable to doxorubicin against the melanoma cell line LOX IMVI, with an IC50 value of 9.55 ± 0.51 µM. mdpi.com

The table below summarizes the antiproliferative activity of selected derivatives against various cancer cell lines.

| Cell Line | Derivative Compound | IC50 / Activity |

| HeLa | Indolic benzenesulfonamides | Potent activity reported nih.gov |

| MCF-7 | 4-hydrazinylphenyl benzenesulfonate | 9.32 nM nih.gov |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | ~3x more active than on non-malignant cells mdpi.com | |

| A549 | 4-(3-(4-fluorophenyl)triaz-1-en-1-yl)benzenesulfonamide | Dose-dependent cytotoxic effects researchgate.net |

| HT29 | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | 24.3 ± 1.29 µM mdpi.com |

| RXF393 | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | 7.01 ± 0.39 µM mdpi.com |

| LOX IMVI | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | 9.55 ± 0.51 µM mdpi.com |

Induction of Apoptosis in Cancer Cells

A key mechanism behind the anticancer potential of N-(4-fluorophenyl)benzenesulfonamide derivatives is their ability to induce apoptosis, or programmed cell death, in tumor cells.

One derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, was found to induce apoptosis in breast cancer cells by stimulating the production of reactive oxygen species (ROS) and inhibiting the Notch-Akt signaling pathway. nih.gov Similarly, a study on indolic benzenesulfonamides revealed that the most potent compounds induced apoptosis through the activation of caspase 3/7. nih.gov

Further research on other complex derivatives showed that they can trigger apoptosis by causing a decrease in the mitochondrial membrane potential and increasing the number of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. mdpi.com The induction of apoptosis is a critical factor, as it allows for the elimination of cancer cells without initiating an inflammatory response, making it a desirable outcome for cancer therapeutics.

Screening in National Cancer Institute (NCI) Panels

To evaluate the broad-spectrum anticancer potential, derivatives of N-(4-fluorophenyl)benzenesulfonamide have been subjected to extensive screening against the NCI-60 human tumor cell line panel. This panel consists of 60 different human cancer cell lines, representing nine tissue types, and serves as a primary tool for identifying and characterizing novel anticancer agents. nih.govnih.gov

For instance, a series of novel 4-(pyrazolyl)benzenesulfonamide ureas underwent NCI screening. One particular compound from this series demonstrated broad-spectrum activity with a mean growth inhibition (GI50) value of 3.5 μM across the full panel. nih.gov Another study involving novel triazine sulfonamides also utilized the NCI-60 panel to assess their in vitro anti-proliferative activities, highlighting the utility of this screening platform in early-stage cancer drug discovery. nih.gov These screenings provide valuable data on the potency and selectivity of new compounds, guiding further development toward clinical applications.

Enzyme Inhibition Studies

Scientific investigations into the biological activities of benzenesulfonamide derivatives have revealed their potential as inhibitors of various key enzymes implicated in a range of diseases. While specific inhibitory data for the parent compound, N-(4-fluorophenyl)benzenesulfonamide, is not extensively detailed in the available scientific literature, substantial research has been conducted on structurally related analogues. This research provides valuable insights into how modifications of the N-(4-fluorophenyl)benzenesulfonamide scaffold influence its interaction with important enzyme targets. The following sections will discuss the findings on the inhibition of Carbonic Anhydrases, Cyclooxygenase-2, and MerTK Receptor Kinase by derivatives of this compound.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various physiological processes. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important targets for anticancer therapies. The benzenesulfonamide moiety is a well-established zinc-binding group that is characteristic of many potent CA inhibitors.

In one study, a series of 1,2,3-triazole benzenesulfonamide derivatives were synthesized and tested against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and hCA IX). The results indicated that the tumor-associated hCA IX was the most sensitive to inhibition by these derivatives. Schiff base derivatives of benzenesulfonamides have also shown strong inhibitory activity against hCA IX and XII, with some compounds demonstrating excellent selectivity for hCA XII over the cytosolic isoforms hCA I and hCA II nih.gov.

The selectivity of these inhibitors is attributed to the interactions of their "tail" moieties—the part of the molecule extending from the benzenesulfonamide core—with amino acid residues within the active site cavity of the different CA isoforms. This "tail approach" in drug design is a key strategy for achieving isoform-specific inhibition unifi.it. For example, ureido-substituted benzenesulfonamides have been shown to selectively inhibit CA IX and XII over the off-target CA II tandfonline.com.

Below is a data table summarizing the inhibitory activity of some representative benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. It is important to note that these are not values for N-(4-fluorophenyl)benzenesulfonamide itself, but for structurally related compounds.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 4-(5-phenyl-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide | Weak Inhibition | Low Nanomolar | 16.4 - 66.0 | Data Not Available |

| Benzenesulfonamide-triazole conjugate 14 | >10000 | 125 | 8.6 | Data Not Available |

| Benzenesulfonamide-triazole conjugate 16 | >10000 | 142 | 9.2 | Data Not Available |

| Benzenesulfonamide-triazole conjugate 17 | >10000 | 138 | 9.5 | Data Not Available |

| 4-(3-(4-fluorobenzyl)guanidino)benzenesulfonamide | 45300 | 1.1 | Data Not Available | Data Not Available |

The selective inhibition of tumor-associated CA isoforms IX and XII has significant therapeutic implications, primarily in oncology. By inhibiting these enzymes, the acidification of the tumor microenvironment is reduced, which can lead to decreased tumor cell proliferation, invasion, and metastasis nih.gov. Furthermore, inhibiting CAs can make cancer cells more susceptible to conventional chemotherapies and radiation.

Several benzenesulfonamide-based CA inhibitors have demonstrated anti-proliferative activity in various human tumor cell lines nih.gov. The function of hCA IX in maintaining acid-base homeostasis under hypoxic conditions is crucial for tumor cell survival, and its inhibition can lead to apoptosis of cancer cells. Some potent and selective inhibitors of hCA IX have been shown to induce apoptosis in vitro.

Beyond cancer, CA inhibitors are used in the treatment of glaucoma, epilepsy, and as diuretics. The development of isoform-selective inhibitors is crucial to minimize side effects associated with the inhibition of ubiquitously expressed isoforms like CA I and CA II.

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation and in certain cancers. Selective COX-2 inhibitors were developed as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms. The benzenesulfonamide moiety is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib.

Research on new carboxamide derivatives bearing a benzenesulfonamide moiety has shown that these compounds can act as selective COX-2 inhibitors researchgate.net. For example, in a study designing new selective COX-2 inhibitors, compounds tethering a benzenesulfonamide pharmacophore to other NSAIDs showed high in vitro COX-2 selectivity and potent inhibitory activity plos.orgtandfonline.com. Some of these novel compounds exhibited even greater selectivity and potency than the well-known COX-2 inhibitor, celecoxib plos.orgtandfonline.com.

The following table presents in vitro COX-1 and COX-2 inhibition data for some benzenesulfonamide-containing compounds, illustrating the potential for this chemical class to achieve high COX-2 selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 15 | 0.05 | 300 |

| Valdecoxib | Data Not Available | Data Not Available | Data Not Available |

| Compound 6b (NSAID-triazole-benzenesulfonamide hybrid) | 13.16 | 0.04 | 329 |

| Compound 6j (NSAID-triazole-benzenesulfonamide hybrid) | 12.48 | 0.04 | 312 |

Mer proto-oncogene tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. Overexpression and aberrant activation of MerTK are associated with tumor growth, metastasis, and resistance to therapy in various cancers, making it an attractive target for cancer drug development.

While there is no direct evidence of N-(4-fluorophenyl)benzenesulfonamide inhibiting MerTK, the N-{4-[(7-chloro-5-methylpyrrolo[2,1-f] acs.orgunifi.itresearchgate.nettriazin-4-yl)oxy]-3-fluorophenyl}benzenesulfonamide pharmacophore has been identified as a potential scaffold for the development of new MerTK inhibitors. In a study, analogues based on this larger, more complex structure were designed and synthesized. One of these analogues displayed moderate MerTK inhibitory potential and showed significant cytotoxicity against A549, MCF-7, and MDA-MB-231 cancer cell lines, with IC50 values of 2.09 µM, 1.96 µM, and 3.08 µM, respectively. These findings suggest that the broader chemical scaffold containing the N-(4-fluorophenyl)benzenesulfonamide moiety can be a starting point for designing potent MerTK inhibitors.

The development of specific MerTK inhibitors is a promising strategy in cancer therapy, and several small molecule inhibitors are currently in preclinical and clinical development. These inhibitors can have direct anti-cancer effects and can also modulate the tumor microenvironment to enhance anti-tumor immunity.

Cyclooxygenase-2 (COX-2) Inhibition

Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamide derivatives has been a subject of significant interest, primarily focusing on their ability to inhibit key enzymes in the inflammatory cascade.

In Vitro and In Vivo Assessment of Anti-inflammatory Response

In Vitro studies on various benzenesulfonamide derivatives have demonstrated their capacity to modulate inflammatory pathways. For instance, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have been evaluated for their anti-inflammatory properties. In vitro assays, such as the inhibition of bovine serum albumin denaturation and red blood cell membrane stabilization, are commonly used to indicate potential anti-inflammatory and cytoprotective activity mdpi.com.

In in vivo models, such as the carrageenan-induced paw edema assay in rats, benzenesulfonamide derivatives have shown significant anti-inflammatory effects. For example, certain novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated stronger anti-inflammatory activity than the standard drug indomethacin researchgate.net. At a dose of 200 mg/kg, some of these compounds achieved maximum inhibition of edema at the fourth hour, with inhibition percentages reaching up to 99.69%, compared to 57.66% for indomethacin researchgate.net.

Modulation of Inflammatory Pathways

The primary mechanism by which many benzenesulfonamide derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs mdpi.com.

The sulfonamide moiety is a key pharmacophore in several selective COX-2 inhibitors mdpi.com. Research has shown that benzenesulfonamide derivatives can effectively suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 researchgate.net. Furthermore, these compounds can reduce the levels of other inflammatory mediators like C-reactive protein (CRP) and nitric oxide (NO) in inflamed tissues researchgate.net.

Other Pharmacological Activities

Beyond their anti-inflammatory properties, benzenesulfonamide derivatives have been explored for a variety of other pharmacological applications.

Anticonvulsant Activity

The anticonvulsant potential of benzenesulfonamide derivatives has been investigated in preclinical models of epilepsy. The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard screening models to evaluate anticonvulsant activity nih.gov.

A study on novel benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and α-amides of branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties revealed promising anticonvulsant effects nih.gov. In the MES test, which is a model for generalized tonic-clonic seizures, the compound 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) exhibited a median effective dose (ED₅₀) of 16.36 mg/kg nih.gov. In the scPTZ test, a model for absence seizures, 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) showed an ED₅₀ of 22.50 mg/kg nih.gov. These findings suggest that the benzenesulfonamide scaffold can be a basis for developing potent anticonvulsant agents with a high protective index, indicating a favorable safety profile nih.gov.

Interactive Data Table: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 18b | 16.36 | - | 24.8 |

Antiurolithiatic Potential

Research into the antiurolithiatic activity of benzenesulfonamide derivatives has been conducted, particularly focusing on a derivative of the compound of interest, N-(4-fluorophenyl)-4-methoxy-N-(4-methylpiperidin-4-yl) benzene (B151609) sulfonamide (referred to as compound B or SBF) revistanefrologia.com. This research aimed to evaluate its potential against ethylene glycol-induced kidney stones in rats revistanefrologia.com.

The study indicated that this derivative, along with a chloro-substituted analog, showed potential in mitigating the advancement of kidney stone disease and its related complications. While both compounds were effective in inhibiting the complications of stone formation, the chloro-analog demonstrated superior effects on antioxidant and inflammatory parameters compared to the fluoro-substituted compound revistanefrologia.com. The mechanism of action is thought to be related to their antioxidant and anti-inflammatory properties, although further research is needed for clarification revistanefrologia.com.

Antioxidant Properties

The antioxidant capacity of various benzenesulfonamide-piperazine hybrid compounds has been evaluated through several assays, including DPPH, ABTS, FRAP, CUPRAC, and phosphomolybdenum assays nih.gov. The results indicated that these compounds possess significant antioxidant capacity nih.gov.

One particular study on a series of six synthesized molecules showed that a compound designated as 'compound 4' exhibited the highest antioxidant activity among them. This compound displayed higher antioxidant capacity than the reference standards in the FRAP, CUPRAC, and phosphomolybdenum assays, and moderate activity in the DPPH and ABTS assays nih.gov. These findings highlight the potential of the benzenesulfonamide scaffold in the development of new antioxidant agents nih.gov.

Central Nervous System (CNS) Effects

The central nervous system effects of N-(4-fluorophenyl)benzenesulfonamide are an area of active investigation, with a particular focus on its potential anticonvulsant properties. While direct studies on this specific compound are limited, research into the broader class of benzenesulfonamide derivatives has provided insights into their potential CNS activities.

Anticonvulsant activity is often evaluated using standardized preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.

Studies on various benzenesulfonamide derivatives have demonstrated a range of anticonvulsant activities. For instance, a series of novel benzenesulfonamide derivatives were synthesized and screened for their anticonvulsant effects. In these studies, compounds are typically administered to mice, and their ability to protect against seizures induced by MES or scPTZ is evaluated. nih.gov The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key parameter measured in these assays. Some benzenesulfonamide derivatives have shown promising results in these preclinical models, suggesting that this chemical scaffold may be a valuable starting point for the development of new anticonvulsant drugs. nih.gov

The exact mechanism by which benzenesulfonamides may exert their anticonvulsant effects is not fully understood but is thought to involve the modulation of ion channels or neurotransmitter systems within the CNS. The nature of these compounds can be either CNS stimulant or depressant, which affects their potential therapeutic applications and side effect profiles. publications.gc.catherecoveryvillage.com CNS stimulants tend to increase alertness and energy, while depressants slow down brain activity. drugs.comnih.gov

| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) |

|---|---|---|---|

| 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) | 16.36 | > 300 | 405.8 |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | > 300 | 22.50 | 458.9 |

Modulation of Voltage-Gated Sodium Channels (NaV isoforms)

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. There are nine different subtypes of NaV channels (NaV1.1–NaV1.9), each with a distinct tissue distribution and biophysical properties. The modulation of these channels, particularly isoforms found in the CNS and peripheral nervous system, is a key mechanism for many therapeutic agents.

Aryl sulfonamides have emerged as a significant class of NaV inhibitors. nih.gov Research has shown that these compounds can exhibit potent and isoform-selective inhibition of NaV channels. nih.govnih.gov This selectivity is a critical aspect of drug development, as it can help to minimize off-target effects. For example, inhibition of the cardiac isoform NaV1.5 can lead to cardiotoxicity, so compounds that selectively target neuronal isoforms are highly sought after. nih.gov

The NaV1.3 and NaV1.7 isoforms, in particular, have been identified as important targets for the treatment of pain and neurological disorders. nih.govsophion.com NaV1.3 is primarily found in the CNS and its expression is upregulated after nerve injury, suggesting a role in chronic pain states. nih.gov NaV1.7 is predominantly expressed in peripheral sensory neurons and is genetically validated as a key player in human pain perception. nih.gov

Several studies have reported the discovery of aryl sulfonamides with nanomolar potency against NaV1.3 and NaV1.7. nih.govmedchemexpress.com The inhibitory activity is often measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the channel's activity by 50%.

| Compound | hNaV1.3 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.7 IC50 (nM) |

|---|---|---|---|

| Aryl Sulfonamide Derivative 1 | 20 | >4000 | >4000 |

| PF-05089771 | - | - | 11 |

Chemokine Receptor (CXCR4) Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in various physiological and pathological processes. The CXCR4/CXCL12 signaling axis is involved in immune cell trafficking, hematopoiesis, and embryonic development. Dysregulation of this axis has been implicated in a number of diseases, including cancer metastasis, HIV infection, and inflammatory disorders. nih.gov

Benzenesulfonamides have been identified as a novel class of CXCR4 antagonists. nih.gov These small molecules can inhibit the interaction between CXCL12 and CXCR4, thereby blocking the downstream signaling pathways. The antagonistic activity of these compounds is typically evaluated through binding affinity assays and functional assays.

Binding affinity assays measure the ability of a compound to displace a known radiolabeled or fluorescently labeled ligand from the CXCR4 receptor. The half-maximal inhibitory concentration (IC50) from these assays indicates the potency of the compound in binding to the receptor. Functional assays, such as cell migration or invasion assays, assess the ability of the compound to inhibit the biological effects of CXCR4 activation by CXCL12. For example, the CXCL12-induced migration of cancer cells is a commonly used functional assay. nih.govnih.gov

Research on a series of aryl sulfonamides has demonstrated their potential as potent CXCR4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar and even subnanomolar range. nih.gov These findings suggest that the benzenesulfonamide scaffold is a promising template for the design of novel CXCR4 antagonists.

| Compound | CXCR4 Binding Affinity IC50 (nM) | CXCL12-Induced Invasion Inhibition |

|---|---|---|

| Benzenesulfonamide Analog 5a | 8.0 | 100% at 10 nM |

Pharmacological Mechanisms and Molecular Interactions

Elucidation of Molecular Targets

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known to interact with a variety of enzymatic targets. A primary and extensively studied target for this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs) . nih.govnih.govunifi.it Fluorinated benzenesulfonamides, in particular, have been the subject of detailed binding studies with human Carbonic Anhydrase II (hCA II), revealing intricate thermodynamic and kinetic profiles. nih.gov The inhibitory action against various CA isoforms is a cornerstone of the therapeutic applications of many sulfonamide-based drugs. nih.govmdpi.com

Beyond carbonic anhydrases, derivatives of N-phenylsulfonamide have demonstrated inhibitory activity against other enzyme classes. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes critical to neurotransmission. nih.gov Furthermore, the broader class of sulfonamides has been shown to target key proteins in cellular signaling pathways, such as the Wnt/β-catenin pathway and protein-protein interactions like Keap1-Nrf2 . nih.govresearchgate.net Specific derivatives have also been developed as inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation. While these targets have been identified for structurally related molecules, they represent plausible areas of investigation for N-(4-fluorophenyl)benzenesulfonamide itself.

Ligand-Target Binding Interactions

The binding of N-(4-fluorophenyl)benzenesulfonamide to its molecular targets is a nuanced process dictated by specific non-covalent interactions. The sulfonamide moiety and the fluoro-substituted phenyl ring both play critical roles in establishing the stability and specificity of the ligand-target complex.

The sulfonamide group (-SO₂NH-) is a key anchor for molecular recognition, primarily through its robust hydrogen bonding capabilities. researchgate.netnih.gov Crystallographic studies of related N-(aryl)arylsulfonamides consistently show that the amine proton (N-H) of the sulfonamide acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms (O=S=O) are effective hydrogen bond acceptors. nih.govnih.govcam.ac.uk This allows the moiety to form strong, directional hydrogen bonds with amino acid residues in a protein's binding site. researchgate.net These N—H⋯O interactions are often a defining feature in the crystal structures of these compounds, forming extensive networks that stabilize the molecular conformation within a protein's active site or in a crystalline lattice. nih.gov The geometry of the sulfonamide group facilitates the formation of these bonds, enabling it to act as a versatile template for exploring molecular interactions. researchgate.netnih.gov

The presence and position of halogen substituents on the phenyl rings significantly modulate the binding characteristics of benzenesulfonamide inhibitors. nih.gov The fluorine atom at the para-position of the N-phenyl ring in N-(4-fluorophenyl)benzenesulfonamide has a distinct influence on its interactions.

Enzymatic Inhibition Mechanisms

The primary mechanism by which benzenesulfonamides inhibit metalloenzymes like carbonic anhydrase involves the coordination of the sulfonamide group to the metal ion in the enzyme's active site. In human carbonic anhydrases, the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) binds directly to the catalytic Zn²⁺ ion, displacing a coordinated water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle. nih.govunifi.it This coordination bond is the cornerstone of the potent inhibition observed for this class of compounds against various CA isoforms.

The inhibitory potency against different CA isoforms can be modulated by the substituents on the phenyl rings. These "tail" moieties extend into different regions of the active site, allowing for the development of isoform-selective inhibitors. nih.gov For other enzymes, such as cholinesterases, N-phenylsulfonamide derivatives act as potent inhibitors, though the precise binding interactions are specific to the topology of the respective active sites. nih.gov

| Enzyme Target | Inhibitor Class | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | Benzenesulfonamides | Nanomolar (nM) range | nih.govmdpi.com |

| Carbonic Anhydrase IX (hCA IX) | Benzenesulfonamides | Low nM to sub-nM range | nih.gov |

| Carbonic Anhydrase XII (hCA XII) | Benzenesulfonamides | Low nM to sub-nM range | nih.gov |

| Cyclin-Dependent Kinase 2A (CDK2A) | 2-Thiouracil-5-sulfonamides | Significant inhibition noted | nih.gov |

Cellular and Biochemical Pathways Affected

By inhibiting specific molecular targets, sulfonamide derivatives can modulate critical cellular and biochemical pathways, often leading to anti-proliferative effects. For instance, compounds that inhibit the Wnt/β-catenin signaling pathway, such as PNU-74654, can prevent the transcription of oncogenes like c-myc and cyclin D1, thereby suppressing tumor growth. nih.govresearchgate.netmdpi.com Inhibition of this pathway has been shown to reduce cell proliferation and impair the accumulation of β-catenin in the nucleus. nih.gov

A common outcome of targeting key cellular proteins with sulfonamide-based compounds is the disruption of the cell cycle. aacrjournals.org Depending on the specific derivative and its molecular target, these compounds can induce cell cycle arrest at different phases, preventing cancer cells from progressing through division.

Studies on various sulfonamide derivatives have demonstrated arrests at both the G1/S and G2/M checkpoints. For example, the Wnt/β-catenin inhibitor PNU-74654 was found to induce G1 arrest in pancreatic cancer cells. nih.govresearchgate.net This arrest was associated with the downregulation of key G1/S transition proteins, cyclin E and cyclin-dependent kinase 2 (CDK2), and the upregulation of the cell cycle inhibitor p27. nih.govresearchgate.net In contrast, other classes of sulfonamide derivatives have been shown to cause a potent G2/M phase arrest in various cancer cell lines, a characteristic often associated with the disruption of microtubule dynamics or DNA damage responses. mdpi.comfrontiersin.org Certain sulfonamide-metformin hybrids have also been found to induce arrest in both the G0/G1 and G2/M phases in breast cancer cells. nih.gov

| Compound/Class | Cell Line(s) | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| PNU-74654 | BxPC-3, MiaPaCa-2 (Pancreatic) | G1 Arrest | ↓ Cyclin E, ↓ CDK2, ↑ p27 | nih.govresearchgate.net |

| Sulfonic Styrylquinazolines | K562 (Leukemia), U-251 (Glioblastoma) | G2/M Arrest | ↑ cdc2 | mdpi.com |

| Antitumor Sulfonamides (e.g., E7010) | P388, HCT116-C9 | G2/M Arrest | Mitotic arrest, microtubule disruption | aacrjournals.org |

| 2-Thiouracil-5-sulfonamide derivative (6e) | A-2780, HT-29, MCF-7, HepG2 | G1/S, S, or G2/M Arrest (cell line dependent) | ↑ p21, ↑ p27 | nih.gov |

| Sulfonamide-metformin derivative (Compound 2) | Breast Cancer Cells | G0/G1 and G2/M Arrest | Not specified | nih.gov |

Pharmacophore Analysis of N-(4-fluorophenyl)benzenesulfonamide

The pharmacophore of a molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For N-(4-fluorophenyl)benzenesulfonamide, the key pharmacophoric features can be deduced from its structural and electronic properties, as well as from analyses of its crystal structure and the interactions of related compounds. The primary features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions.

The molecular structure of N-(4-fluorophenyl)benzenesulfonamide consists of a benzenesulfonamide group linked to a 4-fluorophenyl group via a nitrogen atom. This arrangement gives rise to specific three-dimensional features that govern its molecular interactions.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The amine group (-NH-) in the sulfonamide linkage serves as a crucial hydrogen bond donor. Crystal structure analyses of similar compounds, such as 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, confirm the presence of strong N—H⋯O hydrogen bonds. researchgate.netiucr.org This interaction is fundamental in forming stable complexes with biological targets.

Aromatic Rings: The molecule contains two aromatic rings: the phenyl ring from the benzenesulfonamide moiety and the 4-fluorophenyl ring. These rings can participate in π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket. The dihedral angle between these two rings is a significant conformational feature. For instance, in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 44.26 (13)°. nih.gov In 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, this angle is 41.17 (19)°. researchgate.net

Hydrophobic/Halogen Feature: The fluorine atom at the para-position of the phenyl ring introduces a hydrophobic and potentially a halogen bonding feature. The fluorine substituent can influence the electronic properties of the ring and participate in specific interactions, such as F⋯F contacts, which have been observed in the crystal structure of 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. iucr.org

A summary of the key pharmacophoric features and their observed interactions in related structures is presented in the table below.

| Pharmacophoric Feature | Structural Moiety | Observed Interactions in Related Compounds |

| Hydrogen Bond Donor | Sulfonamide N-H | N—H⋯O hydrogen bonds researchgate.netiucr.orgnih.gov |

| Hydrogen Bond Acceptor | Sulfonyl O=S=O | C—H⋯O intermolecular interactions nih.gov |

| Aromatic Ring 1 | Phenyl group | π-π stacking, hydrophobic interactions |

| Aromatic Ring 2 | 4-Fluorophenyl group | π-π stacking, hydrophobic interactions |

| Halogen/Hydrophobic | Fluorine atom | F⋯F contacts iucr.org |

The structure-activity relationship (SAR) studies of various fluorinated benzenesulfonamides further underscore the importance of these pharmacophoric features. For instance, research on benzenesulfonamide derivatives as inhibitors of amyloid-β aggregation highlights the necessity of a specific arrangement of the benzenesulfonamide core, a hydrophobic substituent, and another functional group for activity. nih.gov This indicates that the relative positioning of the hydrogen bonding groups and the aromatic/hydrophobic moieties is a key determinant of biological function.

In essence, a pharmacophore model for N-(4-fluorophenyl)benzenesulfonamide would feature a hydrogen bond donor, two hydrogen bond acceptors, two aromatic/hydrophobic centers, and a halogen/hydrophobic point, all arranged in a specific three-dimensional geometry dictated by the sulfonamide linkage.

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for SAR Investigations

The exploration of the SAR of N-(4-fluorophenyl)benzenesulfonamide and its analogs is guided by fundamental principles of medicinal chemistry aimed at systematically probing the chemical space around the core scaffold.

Systematic Modification of Substituent Patterns

A primary strategy in SAR studies involves the systematic modification of substituent patterns on both the benzenesulfonamide (B165840) and the N-phenyl rings. This approach allows researchers to map the steric and electronic requirements of the target binding site. For instance, in the development of anticancer agents, various substitutions on the N-phenyl ring of the benzenesulfonamide core have been explored. The introduction of different functional groups at various positions helps in elucidating the specific interactions that govern biological activity.

One common modification involves the introduction of a pyrrol-1-yl group at the para position of the benzenesulfonamide ring. The subsequent variation of substituents on the N-aryl ring provides a clear picture of the impact of different chemical moieties on cytotoxic activity. For example, the anticancer activity of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives was evaluated against several human tumor cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results, summarized in the table below, demonstrate how systematic modifications influence anticancer potency. mdpi.com

| Compound | N-Aryl/Heteroaryl Group | HCT-116 | HeLa | MCF-7 |

|---|---|---|---|---|

| 1 | 4-Chlorophenyl | >100 | >100 | >100 |

| 2 | Quinolin-8-yl | 3 | 7 | 5 |

| 3 | 6-Methylquinolin-8-yl | 10 | 15 | 12 |

| 4 | 6-Methoxyquinolin-8-yl | 8 | 11 | 9 |

Assessment of Steric and Electronic Effects of Substituents

The steric and electronic properties of substituents play a pivotal role in determining the biological activity of N-(4-fluorophenyl)benzenesulfonamide analogs. Bulky substituents can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. Conversely, appropriately sized substituents can enhance binding through van der Waals interactions.

In the context of anticancer activity, the introduction of electron-donating groups on the N-phenyl ring of certain benzenesulfonamide derivatives has been shown to be more favorable than electron-withdrawing groups. rsc.org This suggests that an increased electron density on the N-phenyl ring may be beneficial for the observed cytotoxic effects.

Comparative Analysis with Structural Analogues

To further refine the understanding of the SAR of N-(4-fluorophenyl)benzenesulfonamide, a comparative analysis with its structural analogs is essential. This involves modifying specific features of the molecule, such as the halogen substituent and the linker groups, and observing the resultant changes in activity.

Impact of Halogen Position and Identity

The presence and position of a halogen atom on the N-phenyl ring can significantly modulate the biological activity of benzenesulfonamide derivatives. Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity. The high activity of p-fluorophenyl-containing compounds has been noted in studies on anticancer agents. researchgate.net

In a study of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors, the impact of halogen substitution on the benzene (B151609) ring was systematically investigated. While not the N-phenyl ring, this provides valuable insight into how halogens influence activity in a similar scaffold. A bromine atom at the para-position resulted in excellent activity (IC50 = 23.6 nM), whereas a bulky iodine atom led to a marked reduction in inhibitory activity. nih.gov This highlights the importance of the size and electronegativity of the halogen atom.

The table below illustrates the effect of different para-substituents on the benzene ring of N-(1H-indazol-6-yl)benzenesulfonamide derivatives on their PLK4 inhibitory activity. nih.gov

| Compound | Para-Substituent on Benzene Ring | PLK4 IC50 (nM) |

|---|---|---|

| K06 | -F | 35.1 |

| K07 | -Br | 23.6 |

| K08 | -I | >1000 |

| K09 | -OCF3 | 152.3 |

| K10 | -OCH3 | 241.7 |

Modifications of the Sulfonamide and Amide Linkers

The sulfonamide (-SO2NH-) linker is a critical component of the N-(4-fluorophenyl)benzenesulfonamide scaffold, contributing to its structural rigidity and hydrogen bonding capacity. Modifications to this linker can have a profound impact on biological activity. Studies have explored replacing the sulfonamide with a sulfone (-SO2-) or modifying its secondary nature to a tertiary sulfonamide. In some instances, converting a secondary sulfonamide to a tertiary sulfonamide had a minimal effect on inhibitory potency, suggesting flexibility for modification at this position to improve physicochemical properties.

The flexibility and nature of the linker between the benzenesulfonamide core and other parts of the molecule are also crucial. In the context of carbonic anhydrase inhibitors, the introduction of different linkers, such as ureido or cyclic hydrazone moieties, has been investigated to enhance isoform selectivity and antiproliferative effects. nih.govnih.gov For example, incorporating a rigid cyclic linker like 1,3,5-triazine (B166579) in place of a flexible linear linker has been shown to enhance anticancer and carbonic anhydrase IX inhibition activity. nih.gov

The table below presents the inhibitory activity of benzenesulfonamide derivatives with different linkers against human carbonic anhydrase IX (hCA IX). nih.gov

| Compound Series | Linker Type | Representative Compound | hCA IX KI (nM) |

|---|---|---|---|

| Series I | Flexible Hydrazone | 5d | 28.6 |

| Series II | Cyclic Dihydropyrazole | 11b | 31.9 |

| Series II | Fused Triazole | 15b | 40.7 |

| Series II | Pyrazole | 13e | 70.0 |

Optimization Strategies for Potency and Selectivity

The ultimate goal of SAR studies is to optimize the lead compound to enhance its potency and selectivity towards the desired biological target. For N-(4-fluorophenyl)benzenesulfonamide, this involves a multi-pronged approach.

One key strategy is the introduction of moieties that can form additional interactions with the target protein. For example, incorporating a heterocyclic ring system can lead to new hydrogen bonding or pi-stacking interactions, thereby increasing binding affinity. The significantly higher potency of the quinolin-8-yl derivative compared to the 4-chlorophenyl derivative in the anticancer study mentioned earlier is a testament to this strategy. mdpi.com

Another optimization strategy involves fine-tuning the lipophilicity of the molecule. While a certain degree of lipophilicity is often required for membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, a balance must be struck by carefully selecting substituents that modulate the octanol-water partition coefficient (logP).

Furthermore, achieving selectivity is paramount to minimize off-target effects. This can be accomplished by exploiting subtle differences in the binding sites of related proteins. For instance, designing benzenesulfonamide derivatives with specific linker geometries and substituent patterns can lead to selective inhibition of certain carbonic anhydrase isoforms over others. nih.govnih.gov The use of computational modeling and molecular docking can aid in the rational design of such selective inhibitors by predicting the binding modes of different analogs.

Bioisosteric Replacements and Their Pharmacological Impact

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its biological activity, improve pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.combenthamscience.com This involves substituting an atom or a group of atoms with another that possesses similar physical and chemical characteristics. cambridgemedchemconsulting.comipinnovative.com For N-(4-fluorophenyl)benzenesulfonamide and related structures, several bioisosteric replacements have been explored with significant pharmacological consequences.

The substitution of hydrogen with fluorine is a common and impactful bioisosteric replacement. u-tokyo.ac.jp The fluorine atom in the para-position of the phenyl ring is a key feature of the title compound. Its high electronegativity can modulate the electronic properties of the molecule, influencing its binding to biological targets. chemrxiv.org Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block unwanted oxidative metabolism at that position, thereby improving the compound's metabolic stability and pharmacokinetic profile. cambridgemedchemconsulting.com In studies of various benzenesulfonamide derivatives, the presence and position of fluorine on the phenyl ring have been shown to be crucial for activity. For instance, structure-activity relationship (SAR) analysis of certain pyrazolo[1,5-a] nih.govsci-hub.senih.govtriazine derivatives highlighted the high anticancer activity of p-fluorophenyl-containing compounds. researchgate.net

Beyond fluorine, other groups on the phenyl rings can be replaced to fine-tune activity. For example, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), analogs of a compound containing a 4-(2-fluorophenyl)piperazin-1-yl moiety were studied. frontiersin.orgpolyu.edu.hk The research demonstrated that the presence of a halogen, such as fluorine, on the phenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

The benzenesulfonamide core itself can be considered a bioisostere for other functional groups like ureas or amides in different chemical contexts, modifying polarity and enzymatic stability. ipinnovative.com Saturated bicyclic molecules, such as bicyclo[1.1.1]pentane, have also been investigated as bioisosteric replacements for phenyl rings to improve properties like aqueous solubility and metabolic stability. semanticscholar.orgbeilstein-journals.org Replacing a phenyl ring in a drug candidate with such a scaffold can mitigate toxicity issues associated with multiple aromatic rings. chem-space.com

The following table summarizes the impact of bioisosteric replacements on analogs related to the N-(4-fluorophenyl)benzenesulfonamide scaffold.

| Parent Moiety | Bioisosteric Replacement | Pharmacological Impact | Reference(s) |

| Hydrogen on Phenyl Ring | Fluorine | Can enhance target binding and block metabolic oxidation, improving stability. | cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridine (B92270) | Modulates electron density, solubility, and hydrogen bonding interactions. | ipinnovative.com |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Can increase aqueous solubility and improve metabolic stability. | semanticscholar.orgbeilstein-journals.org |

| Carboxylic Acid (in analogs) | Tetrazole | Improves bioavailability and stability in certain drug classes (e.g., ARBs). | ipinnovative.com |

| Hydroxy Group (in analogs) | Fluorine | Prevents metabolic oxidation while maintaining similar biological activity. | chemrxiv.org |

Influence of Molecular Moieties on Target Interaction and Pharmacokinetics

Target Interaction: